molecular formula C10H19ClO2 B15176339 Butyl 6-chlorohexanoate CAS No. 71130-19-3

Butyl 6-chlorohexanoate

Cat. No.: B15176339
CAS No.: 71130-19-3
M. Wt: 206.71 g/mol
InChI Key: ZWBAKKBXJFZDLB-UHFFFAOYSA-N
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Description

Butyl 6-chlorohexanoate: is an organic compound with the molecular formula C10H19ClO2 . It is a butyl ester derivative of 6-chlorohexanoic acid. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl 6-chlorohexanoate can be synthesized through the esterification of 6-chlorohexanoic acid with butanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Butyl 6-chlorohexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Butyl 6-chlorohexanoate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed ester hydrolysis reactions. It serves as a model substrate for esterases and lipases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a solvent in certain applications .

Mechanism of Action

The mechanism of action of butyl 6-chlorohexanoate primarily involves its hydrolysis to 6-chlorohexanoic acid and butanol. This reaction is catalyzed by esterases and lipases in biological systems. The hydrolysis process involves the nucleophilic attack of water on the carbonyl carbon of the ester, leading to the formation of the acid and alcohol .

Comparison with Similar Compounds

Uniqueness: Butyl 6-chlorohexanoate is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties compared to its non-chlorinated counterparts. This makes it a valuable compound in synthetic chemistry and industrial applications .

Properties

CAS No.

71130-19-3

Molecular Formula

C10H19ClO2

Molecular Weight

206.71 g/mol

IUPAC Name

butyl 6-chlorohexanoate

InChI

InChI=1S/C10H19ClO2/c1-2-3-9-13-10(12)7-5-4-6-8-11/h2-9H2,1H3

InChI Key

ZWBAKKBXJFZDLB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CCCCCCl

Origin of Product

United States

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